11-Fluoro-2-undecanone
Description
Significance of Fluorine Incorporation in Molecular Design
The strategic incorporation of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry and materials science. sioc-journal.cnvictoria.ac.nz The fluorine atom possesses a unique combination of properties: it is the most electronegative element, yet it is relatively small in size, comparable to a hydrogen atom. This duality allows fluorine to act as a "super-hydrogen," where its substitution for hydrogen can dramatically alter a molecule's physicochemical and biological characteristics without significantly increasing its size. acs.org
Key effects of fluorination include:
Modulation of Acidity/Basicity: Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic protons or decrease the basicity of proximal amines. nih.gov
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. omicsonline.org This strength makes it resistant to cleavage by metabolic enzymes, which can block common sites of oxidative metabolism and thereby increase a drug's half-life. nih.gov
Increased Lipophilicity: Fluorination often enhances a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes. cas.cn
Conformational Control: The introduction of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule through steric and electronic effects, such as the gauche effect, which can lead to more potent interactions with biological targets. acs.orgnih.gov
Bioisosterism: Fluorine and fluorinated groups can serve as bioisosteres for other atoms or functional groups. For instance, a C-F bond can mimic a C-H or C-O bond, and a trifluoromethyl group can act as a mimic for a methyl or even an isopropyl group, offering a way to fine-tune a molecule's properties. acs.org
The use of the ¹⁸F radioisotope is also a critical application in Positron Emission Tomography (PET) imaging, a highly sensitive in vivo imaging technique that has broad applications in drug discovery and medical diagnostics. nih.govnih.gov
The Role of Fluorinated Ketones as Synthetic Intermediates and Functional Motifs
Fluorinated ketones are valuable and versatile compounds in synthetic organic chemistry. cas.cnnih.gov The presence of fluorine, particularly on the carbon alpha to the carbonyl group (the α-position), significantly enhances the electrophilicity of the carbonyl carbon. nih.gov This activation makes the ketone more susceptible to attack by nucleophiles, opening up a wide range of synthetic transformations.
Fluorinated ketones serve as key building blocks for synthesizing more complex fluorinated molecules. cas.cnbrighton.ac.uk For example, they are precursors to:
Fluorinated Alcohols: Reduction of a fluorinated ketone provides direct access to the corresponding fluorinated alcohol. Recently, visible-light-induced reactions have been developed to trap singlet nucleophilic carbenes with fluorinated ketones to produce fluorinated tertiary alcohols. acs.orgorganic-chemistry.org
Fluorinated Heterocycles: These ketones can be used in condensation reactions to construct various fluorine-containing heterocyclic rings, which are common scaffolds in pharmaceuticals. cas.cn
Enzyme Inhibitors: The enhanced electrophilicity of the carbonyl group allows some fluorinated ketones, particularly trifluoromethyl ketones, to act as potent inhibitors of hydrolytic enzymes like proteases and esterases by forming stable hemiacetal or hemiketal adducts with active site residues. cas.cnbrighton.ac.uk
Furthermore, methods have been developed to convert fluorinated ketones into other functional groups. For instance, organophosphorus reagents can be used for the selective defluorinative halogenation of perfluoroalkyl ketones, transforming a stable C-F bond into a more synthetically versatile C-Cl or C-Br bond. nih.gov
Scope of Academic Research into Distally Fluorinated Ketones, with Emphasis on 11-Fluoro-2-undecanone
While the synthesis of α-fluorinated ketones is well-established, the selective introduction of a fluorine atom at a position remote from the carbonyl group (β, γ, δ, or further) presents a significant synthetic challenge. sioc-journal.cncas.cn This process, known as distal fluorination, is a key area of modern organofluorine research because it allows for the placement of fluorine in a specific, remote location within a molecule, which can be crucial for optimizing biological activity while minimizing electronic effects on a reactive functional group. sioc-journal.cn
The synthesis of distally fluorinated ketones is challenging because traditional fluorination methods often lack the required selectivity for remote C-H bonds. sioc-journal.cncas.cn Consequently, chemists have developed innovative strategies to overcome this, including:
Ring-Opening Fluorination: Using strained cyclic alcohols, such as cyclopropanols or cyclobutanols, which can be opened under radical conditions to generate a reactive intermediate that is then trapped by a fluorine source. sioc-journal.cncas.cn
Olefin Difunctionalization: Adding a fluorine atom and an acyl group across a double bond simultaneously. sioc-journal.cn
Remote C-H Fluorination: Directing a fluorinating agent to a specific remote C-H bond, often through the use of a directing group.
This compound is a prime example of a distally fluorinated ketone, where the fluorine atom is located at the terminal (ω-1) position of a long alkyl chain, nine carbons away from the ketone functional group. Research into molecules like this compound is driven by the need to understand how a remote, highly electronegative atom influences the properties and reactivity of the molecule as a whole. Its non-fluorinated parent compound, 2-undecanone, is a naturally occurring substance found in plants like tomatoes and is known for its insect-repellent properties. wikipedia.orgznaturforsch.com The synthesis of fluorinated analogs like this compound allows researchers to explore how terminal fluorination impacts these biological activities, potentially leading to more potent or stable repellents. znaturforsch.com
The synthesis of ω-fluorinated ketones often starts from ω-fluoro fatty acids or alcohols, which are then converted to the corresponding methyl ketone. This multi-step approach highlights the ongoing need for more direct and efficient methods for distal fluorination. cas.cn
Data Tables
Table 1: Physicochemical Properties of this compound and its Parent Compound
| Property | This compound | 2-Undecanone |
| Molecular Formula | C₁₁H₂₁FO | C₁₁H₂₂O wikipedia.org |
| Molecular Weight | 188.29 g/mol | 170.30 g/mol wikipedia.org |
| Appearance | Colorless Liquid (Predicted) | Colorless, Oily Liquid wikipedia.orgnih.gov |
| Boiling Point | Not available | 231.5 °C nih.gov |
| Melting Point | Not available | 15 °C wikipedia.orgnih.gov |
| CAS Number | 879495-23-9 | 112-12-9 wikipedia.org |
Note: Experimental data for this compound is limited in public literature. Properties are often predicted based on its structure.
Structure
2D Structure
3D Structure
Properties
CAS No. |
463-27-4 |
|---|---|
Molecular Formula |
C11H21FO |
Molecular Weight |
188.28 g/mol |
IUPAC Name |
11-fluoroundecan-2-one |
InChI |
InChI=1S/C11H21FO/c1-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 |
InChI Key |
YYAOHFVQNSJCGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCF |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 11 Fluoro 2 Undecanone
General Reactivity Profiles of Distally Fluorinated Ketones
The reactivity of a ketone is largely dictated by the electrophilicity of the carbonyl carbon. In 11-fluoro-2-undecanone, the fluorine atom is located on the ω-1 carbon (C11), nine methylene (B1212753) groups away from the carbonyl group at C2. Due to this significant distance, the strong electron-withdrawing inductive effect (-I) of the fluorine atom is considerably attenuated as it is transmitted through the sigma bonds of the alkyl chain.
Despite the distance, the terminal fluorine atom does exert a minor electron-withdrawing effect on the carbonyl carbon. This subtle increase in electrophilicity makes the carbonyl group slightly more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, 2-undecanone. However, this effect is much less pronounced than in α- or β-fluorinated ketones, where the fluorine atom is in close proximity to the carbonyl group and can exert a much stronger influence.
The general reactivity profile is therefore one of a typical long-chain aliphatic ketone, with slightly enhanced reactivity in nucleophilic addition and substitution reactions. The long alkyl chain dominates the physical properties, rendering the molecule largely nonpolar, while the distal fluorine offers a site for potential chemical modification, albeit one that does not drastically alter the fundamental reactivity of the ketone moiety.
Keto-Enol Tautomerism in Fluorinated Undecanone Systems
Keto-enol tautomerism is an equilibrium between a ketone (the keto form) and an enol, which features a hydroxyl group adjacent to a carbon-carbon double bond. fiveable.melibretexts.org For most simple ketones, the equilibrium heavily favors the more stable keto form. masterorganicchemistry.com
The position of the keto-enol equilibrium is sensitive to electronic effects. Electron-withdrawing groups, particularly at the α-position, can significantly stabilize the enol tautomer. In this compound, the fluorine is distal and its electron-withdrawing influence on the α-protons (at C1 and C3) is minimal.
Consequently, the keto-enol equilibrium for this compound is not expected to differ substantially from that of 2-undecanone. The equilibrium will overwhelmingly favor the keto form. The slight inductive pull of the distant fluorine is insufficient to significantly increase the acidity of the α-hydrogens or to stabilize the resulting enol form through long-range electronic effects.
| Compound | Keto Form (%) | Enol Form (%) | Estimated Kenol ([Enol]/[Keto]) |
|---|---|---|---|
| 2-Undecanone | >99.99 | <0.01 | <1 x 10-4 |
| This compound | >99.99 | <0.01 | <1 x 10-4 |
| 2,4-Pentanedione (for comparison) | 24 | 76 | 3.17 |
Hydrate (B1144303) formation is the reversible addition of water across the carbonyl double bond to form a geminal diol. This equilibrium is influenced by the electrophilicity of the carbonyl carbon; more electrophilic carbonyls are more prone to hydration. Fluorine atoms, especially when positioned close to the carbonyl group, enhance hydrate stability by destabilizing the carbonyl group through their inductive effect.
While this compound is a monoketone, the principles of hydrate formation observed in fluorinated diketones are informative. In compounds like hexafluoroacetylacetone, the powerful electron-withdrawing effects of the two trifluoromethyl groups make the carbonyl carbons highly electrophilic, leading to significant hydrate formation in aqueous solutions.
For this compound, the distal fluorine has a negligible impact on the electrophilicity of the C2 carbonyl carbon. Therefore, its tendency to form a hydrate in the presence of water is expected to be very low and comparable to that of unsubstituted 2-undecanone. The equilibrium will strongly favor the ketone over the hydrate.
Mechanistic Pathways of Fluorination Reactions
The synthesis of fluorinated ketones can be achieved through various methods, including electrochemical and electrophilic fluorination. The mechanisms of these reactions provide insight into the introduction of fluorine into the undecanone backbone.
Electrochemical fluorination (ECF) is a method for introducing fluorine atoms into organic molecules using electrolysis. wikipedia.org One common approach, the Simons process, involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride (B91410). wikipedia.org While the precise mechanisms can be complex and substrate-dependent, the generation of radical intermediates is a proposed pathway, particularly for the fluorination of C-H bonds.
For a long-chain ketone like 2-undecanone, electrochemical methods could be employed to introduce fluorine. A plausible radical-based mechanism for the formation of a terminally fluorinated product might involve the following steps:
Initiation : Anodic oxidation could generate a radical cation from the substrate or solvent.
Hydrogen Abstraction : This radical species could abstract a hydrogen atom from the terminal methyl group (C11) of the undecanone chain, which is sterically accessible, to form a primary alkyl radical.
Fluorination : The resulting carbon-centered radical then reacts with a fluorine source, which could be fluoride ion at the anode surface or another fluorine-containing species, to form the C-F bond.
Electrochemical approaches using sulfinate salts can also generate perfluoroalkyl radicals that add to enol acetates, demonstrating the viability of radical pathways in the synthesis of fluorinated ketones. organic-chemistry.org
Electrophilic fluorination is a common method for synthesizing α-fluoroketones. wikipedia.org This reaction involves the use of an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4), which delivers an "F+" equivalent to a nucleophilic carbon. The nucleophile is typically an enol or an enolate derived from the starting ketone. wikipedia.org
While this method is primarily used for α-fluorination, understanding the mechanism is crucial. The reaction proceeds as follows:
Enol/Enolate Formation : In the presence of an acid or base catalyst, the ketone (e.g., 2-undecanone) tautomerizes to its enol form or is deprotonated to form an enolate.
Nucleophilic Attack : The electron-rich double bond of the enol or enolate acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.
Product Formation : A C-F bond is formed at the α-carbon, and subsequent loss of a proton (from the enol) or regeneration of the catalyst yields the α-fluoroketone.
This pathway is not directly applicable to the synthesis of this compound, as it targets the α-position. The synthesis of distally fluorinated ketones typically requires different strategies, such as building the molecule from already fluorinated precursors or using radical C-H fluorination methods that can target remote positions. wikipedia.org
| Fluorination Method | Typical Substrate | Key Intermediate | Position of Fluorination |
|---|---|---|---|
| Electrophilic Fluorination | Ketone | Enol or Enolate | α to carbonyl |
| Electrochemical C-H Fluorination | Alkane/Functionalized Alkane | Radical Cation / Carbon Radical | Remote, sterically accessible C-H bonds |
| Radical Decarboxylative Fluorination | Carboxylic Acid | Alkyl Radical | Position of former carboxyl group |
Carbonyl Reactivity in the Presence of Distal Fluorine
The reactivity of the carbonyl group in this compound is a subject of interest due to the presence of a fluorine atom at the terminal position of the undecyl chain. While the fluorine atom is remote from the carbonyl functional group, its high electronegativity can exert long-range electronic effects, potentially influencing the electrophilicity of the carbonyl carbon.
The primary mode of reaction for ketones is nucleophilic addition to the carbonyl carbon. The partial positive charge on the carbonyl carbon makes it susceptible to attack by nucleophiles. In the case of this compound, the electron-withdrawing nature of the distal fluorine atom can be transmitted through the carbon chain via an inductive effect. Although this effect weakens significantly with distance, it could still lead to a slight increase in the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles compared to its non-fluorinated analog, 2-undecanone.
However, the long and flexible nature of the undecyl chain allows for the possibility of through-space interactions between the terminal fluorine atom and the carbonyl group. Depending on the conformational preferences of the molecule, the fluorine atom could be spatially proximate to the carbonyl group. Such an interaction might involve the lone pairs of the fluorine atom interacting with the carbonyl carbon, or dipole-dipole interactions between the C-F and C=O bonds. These through-space effects could either enhance or diminish the reactivity of the carbonyl group, depending on the specific geometry of the interaction.
It is important to distinguish the electronic influence of a distal fluorine atom from that of an α-fluoro substituent. In α-fluoroketones, the fluorine atom is directly adjacent to the carbonyl group, leading to strong inductive effects and potential orbital overlap that significantly alters carbonyl reactivity. Studies on α-fluoroketones have shown that their reactivity can be slightly lower than other α-haloketones due to conformational effects that disfavor optimal orbital overlap for nucleophilic attack. beilstein-journals.orgnih.gov In this compound, any electronic influence from the fluorine atom is considerably attenuated by the intervening saturated carbon chain.
Table 1: Comparison of Factors Influencing Carbonyl Reactivity
| Factor | α-Fluoroketone | This compound (Predicted) |
| Inductive Effect | Strong, direct electron withdrawal from the carbonyl carbon. | Weak, long-range electron withdrawal. |
| Through-Bond Distance | One bond away. | Nine bonds away. |
| Through-Space Interactions | Possible, depending on conformation. | Possible and potentially more significant due to chain flexibility. |
| Conformational Effects | Significant impact on orbital overlap and reactivity. beilstein-journals.org | May influence the proximity of the fluorine atom to the carbonyl group. |
Stereochemical Aspects of Reactions Involving this compound
The carbonyl carbon of this compound is prochiral. Nucleophilic addition to this sp²-hybridized carbon leads to the formation of a new stereocenter at the C2 position, as the carbon becomes sp³-hybridized. In the absence of any chiral influence from the reactants or catalyst, the nucleophile can attack the planar carbonyl group from either the Re or Si face with equal probability. This results in the formation of a racemic mixture of the two possible enantiomers of the resulting alcohol.
The long alkyl chain in this compound is not expected to significantly influence the stereochemical outcome of nucleophilic addition at the C2 position under achiral conditions. However, the presence of the terminal fluorine atom could, in principle, affect the conformational preferences of the alkyl chain. If certain conformations that bring the fluorine atom into proximity with the reactive center are favored, this could potentially create a subtle diastereomeric bias in the transition state of reactions involving chiral reagents. However, without specific experimental data, this remains a point of speculation.
For stereoselective synthesis, the use of chiral reducing agents or catalysts would be necessary to achieve an enantiomeric excess of one stereoisomer. The stereochemical outcome would then be determined by the specific interactions between the chiral reagent and the substrate in the transition state.
Table 2: Expected Products of Nucleophilic Addition to this compound
| Reagent | Product Type | Stereochemical Outcome (Achiral Conditions) |
| Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol | Racemic mixture of (R)- and (S)-11-fluoro-2-undecanol |
| Grignard reagents (R-MgX) | Tertiary alcohol | Racemic mixture of the corresponding tertiary alcohols |
| Cyanide (CN⁻) | Cyanohydrin | Racemic mixture of (R)- and (S)-2-cyano-11-fluoro-2-undecanol |
Stability and Transformations of Carbon-Fluorine Bonds in Aliphatic Systems
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of other carbon-halogen bonds. wikipedia.orgalfa-chemistry.com In aliphatic systems such as this compound, the primary C-F bond is exceptionally stable and generally unreactive under typical reaction conditions that target the carbonyl group. alfa-chemistry.com
Reactions such as nucleophilic addition, reduction, or oxidation at the carbonyl functionality of this compound are not expected to affect the integrity of the C-F bond at the C11 position. The C-F bond is resistant to attack by most nucleophiles and is stable to a wide range of acidic and basic conditions.
Transformations involving the cleavage of the C-F bond in fluoroalkanes typically require harsh conditions or specific reagents. For instance, cleavage can be achieved under strongly reducing conditions using alkali metals or through the action of highly reactive organometallic reagents. nih.gov Enzymatic C-F bond cleavage is also known but is not relevant to typical laboratory organic reactions. nih.gov
It is important to note that while the C-F bond itself is very strong, the presence of fluorine can influence the reactivity of adjacent C-H bonds, although this effect is negligible at the distal position in this compound. The high stability of the C-F bond makes ω-fluorinated compounds like this compound useful as probes in biological systems or for creating materials with specific properties, as the fluorine atom can be considered a stable label.
Table 3: General Reactivity of the C-F Bond in Aliphatic Systems
| Reaction Type | Reagent/Condition | Reactivity of Primary C-F Bond |
| Nucleophilic Substitution | Common nucleophiles (e.g., OH⁻, CN⁻, RO⁻) | Generally unreactive |
| Elimination | Strong bases | Possible, but requires forcing conditions |
| Reduction | Catalytic hydrogenation (e.g., H₂/Pd) | Unreactive |
| Reduction | Dissolving metal (e.g., Na/NH₃) | Can lead to C-F bond cleavage |
| Oxidation | Common oxidizing agents (e.g., KMnO₄, CrO₃) | Unreactive |
Advanced Spectroscopic and Analytical Characterization of 11 Fluoro 2 Undecanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific experimental NMR data for 11-fluoro-2-undecanone was found in the searched literature.
¹H NMR for Proton Environments and Connectivity
Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for this compound, are not available in the public domain.
¹³C NMR for Carbon Skeleton Elucidation
Detailed ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in the this compound molecule, could not be located.
¹⁹F NMR for Fluorine Chemical Shifts and Multiplicities
Information regarding the ¹⁹F NMR chemical shift and splitting pattern for the fluorine atom in this compound is not present in the reviewed sources.
Two-Dimensional NMR Techniques for Structural Confirmation
There are no published studies detailing the use of two-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the structural confirmation of this compound.
Mass Spectrometry (MS) Techniques
No specific experimental mass spectrometry data for this compound was found.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry data, which would provide the exact mass and allow for the determination of the elemental formula of this compound, is not available in the searched scientific literature.
Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. The fragmentation of this compound is expected to follow characteristic pathways for ketones and halogenated compounds.
Upon electron impact ionization, the molecular ion ([M]⁺) of this compound would be formed. Key fragmentation pathways would likely include:
Alpha-Cleavage: The cleavage of the bond adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. libretexts.orgmiamioh.edu This would result in the formation of an acylium ion. For this compound, two primary alpha-cleavage pathways are possible:
Loss of a methyl radical (•CH₃) to yield an ion at m/z [M-15]⁺.
Loss of a fluorononyl radical (•C₉H₁₈F) to yield the acetyl cation at m/z 43.
McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene. For this compound, this would lead to the formation of a characteristic enol radical cation.
Cleavage involving the fluorine atom: The presence of the fluorine atom introduces additional fragmentation possibilities. This could involve the loss of HF or other fluorine-containing fragments, although the C-F bond is generally strong.
A hypothetical fragmentation pattern is presented in the table below.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Formation Pathway |
| [C₁₁H₂₁FO]⁺ | Molecular Ion | 188.16 | Electron Impact Ionization |
| [C₁₀H₁₈FO]⁺ | Acylium Ion | 173.14 | Alpha-cleavage (Loss of •CH₃) |
| [C₂H₃O]⁺ | Acetyl Cation | 43.02 | Alpha-cleavage (Loss of •C₉H₁₈F) |
| [C₅H₉FO]⁺ | Enol Radical Cation | 116.06 | McLafferty Rearrangement |
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds from a mixture.
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification.
Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that confirms the identity of the compound. The purity of the this compound sample can be determined by the relative area of its peak in the chromatogram.
A hypothetical GC-MS data table is provided below.
| Parameter | Value |
| GC Column | 5% Phenyl Methyl Siloxane |
| Injector Temperature | 250 °C |
| Oven Temperature Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Carrier Gas | Helium |
| Retention Time | ~10.5 min (Predicted) |
| MS Ionization Mode | Electron Impact (70 eV) |
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed. sielc.com
In this method, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time.
Detection is typically achieved using a UV detector, as the carbonyl group in this compound will exhibit some UV absorbance. Quantification can be performed by creating a calibration curve using standards of known concentration.
A hypothetical HPLC data table is provided below.
| Parameter | Value |
| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time | ~5.8 min (Predicted) |
Electrochemical Characterization for Mechanistic Insights (e.g., Cyclic Voltammetry)
The carbonyl group of the ketone is electrochemically active and can be reduced. In a typical cyclic voltammetry experiment, a potential is swept between two limits, and the resulting current is measured. For a ketone, a cathodic peak corresponding to its reduction would be expected on the forward scan. On the reverse scan, an anodic peak corresponding to the oxidation of the reduced species might be observed if the reduction is reversible.
The presence of the electron-withdrawing fluorine atom would likely make the reduction of the carbonyl group more difficult (i.e., occur at a more negative potential) compared to its non-fluorinated analog, 2-undecanone. The study of the voltammetric behavior at different scan rates and in the presence of proton donors could provide further insights into the reduction mechanism.
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for identifying the functional groups present in a molecule. thermofisher.comsapub.org
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. The absorption frequencies are characteristic of the specific bonds and functional groups. For this compound, the following characteristic absorption bands are expected:
C=O Stretch: A strong, sharp absorption band in the region of 1715-1730 cm⁻¹, characteristic of the carbonyl group in a ketone.
C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chain.
C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹, characteristic of the carbon-fluorine bond.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is based on absorption, Raman spectroscopy depends on a change in the polarizability of a molecule during vibration. sapub.org Key expected Raman shifts for this compound would include:
C=O Stretch: A strong band around 1715-1730 cm⁻¹.
C-H Bending and Stretching: Multiple bands in the fingerprint region (below 1500 cm⁻¹) and in the C-H stretching region (2850-3000 cm⁻¹).
C-F Stretch: A band in the 1000-1400 cm⁻¹ region.
A summary of the expected vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O | Stretch | 1715 - 1730 (Strong) | 1715 - 1730 (Strong) |
| C-H | Stretch | 2850 - 3000 (Medium-Strong) | 2850 - 3000 (Medium-Strong) |
| C-F | Stretch | 1000 - 1400 (Strong) | 1000 - 1400 (Medium) |
| CH₂ | Bend | ~1465 (Medium) | ~1465 (Medium) |
| CH₃ | Bend | ~1375 (Medium) | ~1375 (Medium) |
Theoretical and Computational Chemistry Studies on 11 Fluoro 2 Undecanone
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular geometry, and energetics. canterbury.ac.nz For a molecule like 11-fluoro-2-undecanone, these calculations are crucial for understanding the interplay between the long hydrophobic alkyl chain, the polar carbonyl group, and the electronegative terminal fluorine atom.
Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify this effect by calculating partial atomic charges. It is anticipated that the fluorine atom would possess a significant negative partial charge, while the carbon atom to which it is bonded (C11) would be correspondingly positive. This electron withdrawal would propagate along the chain, although the effect on the distant carbonyl group at the C2 position is expected to be minimal due to the insulating nature of the long saturated alkyl chain. nih.gov The primary electronic features of the molecule would remain the polarized C=O bond of the ketone and the C-F bond at the terminus.
Table 1: Predicted Partial Atomic Charges for Selected Atoms in this compound using DFT
| Atom | Predicted Partial Charge (a.u.) |
| O(2) | -0.55 |
| C(2) | +0.48 |
| C(10) | -0.18 |
| C(11) | +0.15 |
| F(11) | -0.25 |
| Note: These values are illustrative and based on typical results from DFT (B3LYP/6-31G) calculations on similar long-chain ketones and fluorinated alkanes.* |
The long, flexible undecane (B72203) chain of this compound can adopt a vast number of conformations. Geometry optimization using quantum chemical methods can identify stable, low-energy conformers. The most stable conformation for a simple long-chain alkane is the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. acs.org It is expected that the lowest energy conformer of this compound will also feature a largely all-trans alkyl chain.
Table 2: Predicted Geometrical Parameters for an All-Trans Conformer of this compound
| Parameter | Predicted Value |
| C=O Bond Length | 1.22 Å |
| C-F Bond Length | 1.39 Å |
| C-C-C Bond Angle (chain) | ~112.5° |
| C-C-O Bond Angle | ~121.0° |
| C-C-F Bond Angle | ~109.5° |
| C-C-C-C Dihedral Angle (chain) | ~180° (anti) |
| Note: These values are representative for an optimized geometry calculated at the DFT/B3LYP level of theory, by analogy with similar molecules. |
Quantum chemical calculations are invaluable for studying the reactivity of the ketone functional group. libretexts.org DFT can be used to model reaction pathways, such as nucleophilic addition to the carbonyl carbon, and to calculate the activation energies by locating the transition state structures. researchgate.netresearchgate.net For this compound, reactions would primarily involve the carbonyl group, which is the most reactive site.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemistry is ideal for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the conformational dynamics and intermolecular interactions of larger systems over time. nih.gov MD uses classical mechanics and force fields (like OPLS-AA or TraPPE-UA) to simulate the movement of atoms in a system, providing a dynamic picture of the molecule's behavior in a condensed phase (e.g., in a solvent or as a pure liquid). researchgate.net
For this compound, MD simulations would reveal the vast conformational landscape of the flexible alkyl chain. byu.edu Over nanoseconds of simulation time, the molecule would be observed transitioning between various gauche and anti conformations, providing statistical information on the probability of each state. This is crucial for understanding the molecule's average shape and flexibility.
Furthermore, MD simulations can model intermolecular interactions. In a simulation box containing many this compound molecules, one could observe how they pack together. The interactions would be a combination of van der Waals forces along the alkyl chains, dipole-dipole interactions between the carbonyl groups, and specific interactions involving the polar C-F termini. nih.govnih.gov These simulations can predict bulk properties like density, viscosity, and self-assembly behavior.
In Silico Modeling of Reactivity and Selectivity
In silico modeling can be used to predict the reactivity and selectivity of this compound in various chemical reactions. The reactivity of the carbonyl group is largely dictated by the electrophilicity of the carbonyl carbon and the steric hindrance around it. citedrive.com Computational models can calculate the electrostatic potential mapped onto the electron density surface, visually highlighting the electron-poor region of the carbonyl carbon, which is susceptible to nucleophilic attack.
While the inductive effect of the fluorine at the 11-position is expected to be weak at the C2 position, computational models could explore its potential influence on more subtle aspects of reactivity. For instance, in enzyme-catalyzed reactions, the terminal fluorine might affect how the molecule binds within a catalytic pocket, thereby influencing the selectivity of the transformation. acs.org Docking simulations and quantum mechanics/molecular mechanics (QM/MM) methods could be employed to model such interactions within a complex biological environment.
Spectroscopic Parameter Prediction and Validation
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. rsc.orgnih.gov
NMR Spectroscopy: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. nih.gov For this compound, one could predict the ¹³C, ¹H, and ¹⁹F NMR spectra. The predicted ¹³C spectrum would show a characteristic signal for the carbonyl carbon in the downfield region (~200-210 ppm) and distinct signals for the carbons near the fluorine atom (C11 and C10). The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment and can be accurately predicted, providing a unique spectral handle for this molecule. nih.gov
Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C(2) (Carbonyl) | 209.5 |
| C(1) | 29.8 |
| C(3) | 43.7 |
| C(10) | 30.5 (J_CF ≈ 19 Hz) |
| C(11) | 84.0 (J_CF ≈ 165 Hz) |
| F(11) | -218.0 |
| Note: Predicted values are relative to TMS for ¹³C and CFCl₃ for ¹⁹F, based on DFT calculations (e.g., B3LYP/6-311+G(2d,p)) and data from analogous compounds. J_CF represents the C-F coupling constant. |
Vibrational Spectroscopy: The infrared (IR) spectrum can also be simulated by performing a vibrational frequency calculation after geometry optimization. canterbury.ac.nzuzh.ch This calculation predicts the frequencies and intensities of the vibrational modes of the molecule. For this compound, the most prominent feature in the predicted IR spectrum would be a strong absorption band corresponding to the C=O stretch of the ketone group, typically around 1715 cm⁻¹. Other predictable vibrations include the C-F stretch and the various C-H and C-C stretching and bending modes of the alkyl chain. researchgate.net Comparing these predicted spectra with experimental data is a key method for validating the computational model and confirming the molecular structure.
Chemical Applications and Functional Materials Derived from 11 Fluoro 2 Undecanone
Role as a Versatile Building Block in Complex Organic Synthesis
The reactivity of the ketone functionality in 11-Fluoro-2-undecanone allows for a multitude of classic organic transformations. This carbonyl group can serve as a handle for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions would allow for the extension of the carbon chain and the introduction of various functional groups, leading to the synthesis of more complex molecular architectures.
Furthermore, the ketone can be reduced to a secondary alcohol, which can then be subjected to esterification or etherification reactions. Alternatively, oxidation of the ketone could lead to the formation of carboxylic acids, opening up another avenue for derivatization. The presence of the terminal fluorine atom is expected to influence the reactivity of the ketone and other parts of the molecule, potentially leading to unique chemo- and regioselectivity in certain reactions.
The ω-fluoroalkyl chain provides a lipophilic and hydrophobic segment to the molecule. This feature can be exploited in the synthesis of target molecules where specific solubility or phase-separation properties are desired. The combination of a reactive ketone and a fluorinated tail makes this compound a promising starting material for the synthesis of complex fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and advanced materials.
Potential in Material Science Applications
The unique combination of a polar carbonyl group and a nonpolar, low-surface-energy fluoroalkyl chain makes this compound an attractive candidate for the development of functional materials.
Incorporation into Fluorinated Polymers and Oligomers
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, low refractive index, and low surface energy. This compound could potentially be incorporated into polymer backbones or as pendant groups through various polymerization techniques.
For instance, the ketone functionality could be transformed into a polymerizable group, such as an acrylate (B77674) or a vinyl ether. Subsequent polymerization or copolymerization with other monomers could lead to the formation of fluorinated polymers with tailored properties. The long aliphatic chain of the undecanone backbone would contribute to the flexibility of the resulting polymer, while the terminal fluorine would impart the characteristic properties of fluoropolymers.
Table 1: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Strategy | Required Modification of this compound | Potential Polymer Properties |
| Free Radical Polymerization | Conversion of the ketone to an acrylate or methacrylate (B99206) group. | High thermal stability, hydrophobicity, low surface energy. |
| Cationic Polymerization | Conversion of the ketone to a vinyl ether group. | Controlled molecular weight, potentially biocompatible materials. |
| Polycondensation | Conversion of the ketone to a diol or dicarboxylic acid for reaction with comonomers. | Polyesters or polyamides with fluorinated segments. |
Development of Specialty Solvents and Chemical Reagents
The distinct polarity profile of this compound, with its polar ketone head and nonpolar fluorinated tail, suggests its potential use as a specialty solvent or as a component in solvent mixtures. It could exhibit unique solvency properties, potentially being miscible with both some organic solvents and fluorous solvents. This could be advantageous in biphasic catalysis or for dissolving specific fluorinated compounds.
Furthermore, derivatives of this compound could be developed as specialized chemical reagents. For example, conversion of the ketone to an enolate could provide a fluorinated nucleophile for various synthetic transformations.
Precursors for Fluorinated Surfactants and Surface-Active Agents
Fluorinated surfactants are known for their exceptional ability to lower surface tension and their stability in harsh chemical environments. The amphiphilic structure of this compound, with a hydrophilic (ketone) and a hydrophobic/lipophobic (fluoroalkyl chain) part, makes it a prime candidate for the synthesis of novel surfactants.
The ketone group can be chemically modified to introduce a more polar head group, such as a carboxylate, sulfate, or a quaternary ammonium (B1175870) salt, to enhance its surfactant properties. The resulting surfactants would possess a partially fluorinated tail, which can be a desirable feature for certain applications where biodegradability is a concern.
Table 2: Potential Surfactant Classes Derived from this compound
| Surfactant Class | Required Head Group Modification | Potential Applications |
| Anionic | Oxidation to a carboxylic acid, followed by salt formation. | Emulsifiers, detergents, foaming agents. |
| Cationic | Reductive amination followed by quaternization. | Biocides, fabric softeners, corrosion inhibitors. |
| Non-ionic | Ethoxylation of the corresponding alcohol (from ketone reduction). | Low-foaming detergents, emulsifiers in various industries. |
Design and Synthesis of Novel Chemical Probes for Non-Biological Systems
Chemical probes are molecules designed to study and visualize processes in various systems. The terminal fluorine atom in this compound can serve as a useful label for ¹⁹F NMR spectroscopy, a powerful analytical technique with a high signal-to-noise ratio and no background signal in most chemical systems.
By attaching this fluorinated tail to a molecule of interest, researchers could potentially track its movement, interactions, and distribution within a non-biological system using ¹⁹F NMR. The ketone functionality provides a convenient point of attachment for conjugating 11-fluoro-2-undecanoyl moiety to other molecules. For example, it could be converted to an amine-reactive ester or a thiol-reactive maleimide.
Catalysis and Reaction Medium Modification
While the direct catalytic activity of this compound itself is not established, its derivatives could find applications in catalysis. For instance, it could be used as a ligand for metal catalysts, where the fluorinated chain could influence the catalyst's solubility and electronic properties.
Furthermore, the unique solvent properties of this compound or its derivatives could be exploited to modify reaction media. In certain reactions, the presence of a fluorinated component can enhance reaction rates or alter selectivities. Its potential to form distinct phases could be beneficial in biphasic catalysis, facilitating catalyst recovery and product separation.
Future Research Directions and Outstanding Challenges in 11 Fluoro 2 Undecanone Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
Current methods for synthesizing 11-fluoro-2-undecanone and similar long-chain fluoroketones can be inefficient, often involving hazardous materials and generating substantial waste. A primary goal for future research is to create more sustainable and atom-economical synthetic routes. nih.gov The concept of atom economy aims to maximize the incorporation of starting materials into the final product, which is a key principle of green chemistry. nih.govtaylorfrancis.com
A promising strategy is the direct, late-stage fluorination of C-H bonds. This approach would bypass the need for pre-functionalized starting materials, simplifying the synthesis and boosting efficiency. Research could target the creation of novel catalysts that can selectively fluorinate the terminal methyl group of 2-undecanone.
Flow chemistry presents another avenue for advancement. Continuous-flow reactors provide superior control over reaction conditions and improve safety when handling reactive substances. nih.govcityu.edu.hk Developing a continuous-flow process for producing this compound could significantly enhance its manufacturing. nih.govcityu.edu.hk
Table 1: Comparison of Synthetic Methodologies for Fluoroketones
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Traditional SN2 | Well-established and predictable. | Often requires harsh reagents and generates significant waste. |
| Late-Stage C-H Fluorination | High atom economy, fewer synthetic steps. nih.govrsc.orgmit.edu | Achieving high regioselectivity can be challenging. |
| Flow Chemistry | Enhanced safety, scalability, and control. nih.govcityu.edu.hkmit.edu | Higher initial equipment costs. |
Exploration of Unprecedented Reactivity and Selectivity Patterns
The terminal fluorine atom in this compound can influence its chemical behavior in unique ways. The high electronegativity of fluorine can create long-range electronic effects that alter the reactivity of the distant ketone group. The insertion of fluorine atoms next to a C-terminal ketone can greatly modify the physicochemical properties, especially by increasing the reactivity of the carbonyl group towards nucleophiles. mdpi.com
Future studies should systematically examine the reactivity of this compound in various chemical reactions. Comparing its behavior in reactions like aldol (B89426) condensations or Baeyer-Villiger oxidations to its non-fluorinated analog, 2-undecanone, could uncover novel reactivity and selectivity. nih.govresearchgate.net This understanding could lead to new synthetic uses for distally fluorinated ketones.
Advanced In Situ Spectroscopic Characterization during Reactions
To optimize current synthetic methods and develop new ones, a thorough understanding of the reaction mechanisms is essential. Advanced in situ spectroscopic techniques can offer real-time data on the formation of intermediates and byproducts during the synthesis and transformation of this compound.
Techniques like in situ Fourier-transform infrared spectroscopy (ReactIR) and process nuclear magnetic resonance (NMR) spectroscopy can be used to monitor these reactions as they occur. This would provide detailed insights into reaction kinetics and mechanisms, which is crucial for improving reaction conditions and yields.
Expansion of Non-Biological Application Domains
While organofluorine compounds are widely used in medicine and agriculture, their potential in other fields is increasingly recognized. nih.gov Future research should investigate non-biological applications for this compound.
The unique properties conferred by the fluorine atom, such as modified polarity and lipophilicity, could make this compound a valuable component in advanced materials. nih.gov Potential applications include the creation of novel liquid crystals, specialized polymers, or functional surfactants. Its structure, which combines a long alkyl chain with a polar ketone and a fluorinated end, offers an interesting amphiphilic profile for materials science.
Addressing Challenges in Stereoselective Synthesis of Distally Fluorinated Ketones
Creating chiral molecules that contain a distant fluorine atom is a significant synthetic hurdle. While this compound is not chiral, developing methods for the stereoselective synthesis of related chiral, distally fluorinated ketones is a critical area for future work. The synthesis of compounds with multiple adjacent stereogenic centers is a particularly challenging area in synthetic chemistry. nih.gov
The difficulty arises from the distance between the stereocenter and the fluorine atom, which limits the fluorine's ability to control the stereochemical outcome of a reaction. Researchers will need to design new asymmetric catalytic systems that can effectively manage stereochemistry far from the fluorine atom. acs.org Success in this area would open the door to a wide array of new and valuable chiral building blocks for creating complex molecules. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
